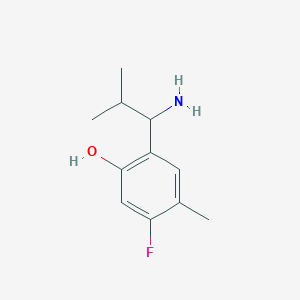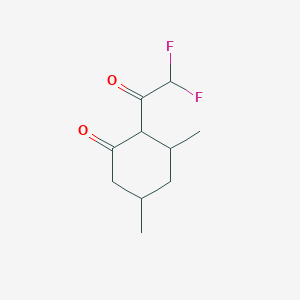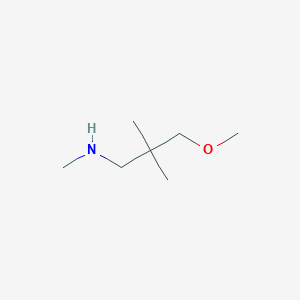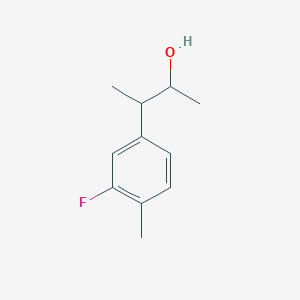
3-(3-Fluoro-4-methylphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C₁₁H₁₅FO It is a fluorinated phenyl derivative, characterized by the presence of a fluoro group and a methyl group on the phenyl ring, along with a butanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)butan-2-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Formation of the Grignard Reagent: Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium in anhydrous ether.
Addition to the Aldehyde: The Grignard reagent is then added to 3-fluoro-4-methylbenzaldehyde under an inert atmosphere, typically at low temperatures.
Hydrolysis: The resulting intermediate is hydrolyzed with water or dilute acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 3-(3-Fluoro-4-methylphenyl)butan-2-one
Reduction: 3-(3-Fluoro-4-methylphenyl)butane
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Fluoro-2-methylphenyl)butan-2-ol
- 2-(3-Fluoro-4-methylphenyl)butan-2-ol
Comparison
Compared to similar compounds, 3-(3-Fluoro-4-methylphenyl)butan-2-ol is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.
Eigenschaften
Molekularformel |
C11H15FO |
|---|---|
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
3-(3-fluoro-4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-7-4-5-10(6-11(7)12)8(2)9(3)13/h4-6,8-9,13H,1-3H3 |
InChI-Schlüssel |
VYBPNOWXUVZIMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C(C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


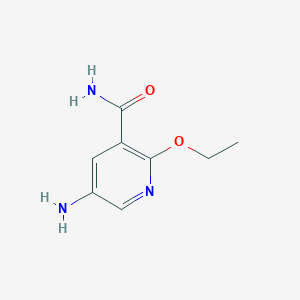
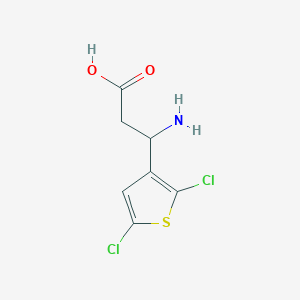

![1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13310364.png)
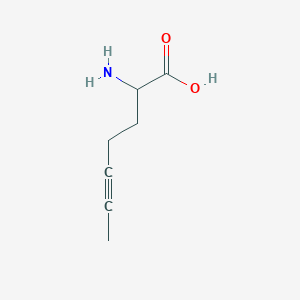
![2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine](/img/structure/B13310372.png)


![2-tert-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310388.png)

![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one](/img/structure/B13310396.png)
